1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Overview
Description
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a synthetic organic compound that features a benzimidazole core linked to a fluorophenoxyethyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-(4-fluorophenoxy)ethyl halide in the presence of a base.
Addition of the Ethanol Moiety: The final step involves the reduction of the intermediate product to introduce the ethanol moiety, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The fluorophenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
- 1-{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
- 1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Uniqueness
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the fluorine atom in the phenoxyethyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-12(21)17-19-15-4-2-3-5-16(15)20(17)10-11-22-14-8-6-13(18)7-9-14/h2-9,12,21H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAIKAFKSBUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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